6-[Benzo(b)thiophen-2-yl]-2-formylphenol
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Overview
Description
6-[Benzo(b)thiophen-2-yl]-2-formylphenol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with benzo[b]thiophene and 2-formylphenol.
Coupling Reaction: A palladium-catalyzed coupling reaction is employed to attach the benzo[b]thiophene moiety to the 2-formylphenol. This reaction is often carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Cyclization: The intermediate product undergoes cyclization to form the final compound. This step may require specific conditions such as elevated temperatures and the use of a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[Benzo(b)thiophen-2-yl]-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
6-[Benzo(b)thiophen-2-yl]-2-formylphenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Electronics: The compound’s ability to conduct electricity makes it suitable for use in organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-carboxaldehyde
- 2-(Benzo[b]thiophen-2-yl)phenol
- Benzo[b]thiophene-2-boronic acid
Uniqueness
6-[Benzo(b)thiophen-2-yl]-2-formylphenol is unique due to its specific structural features, which confer distinct electronic properties and reactivity. Its combination of a benzothiophene core with a formylphenol moiety makes it particularly valuable in applications requiring both aromatic stability and functional group versatility.
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-9-11-5-3-6-12(15(11)17)14-8-10-4-1-2-7-13(10)18-14/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYRXQFXSTANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC(=C3O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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